N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) guidelines, with the official name being N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide. The molecular formula C₁₈H₁₄N₂O₃S indicates the presence of 18 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom, resulting in a molecular weight of 338.4 g/mol. Alternative nomenclature includes 3-(furan-2-carbonyl)-1-(4-phenoxyphenyl)thiourea, which more explicitly describes the structural components and their connectivity.
The compound's Chemical Abstracts Service (CAS) registry number is 642957-30-0, providing a unique identifier for database searches and regulatory purposes. The International Chemical Identifier (InChI) string InChI=1S/C18H14N2O3S/c21-17(16-7-4-12-22-16)20-18(24)19-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H2,19,20,21,24) provides a standardized representation of the molecular structure, while the simplified molecular-input line-entry system (SMILES) notation C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 offers a compact string representation suitable for computational applications.
The structural analysis reveals three distinct aromatic systems: the furan ring (C₄H₃O), the phenoxy group (C₆H₅O), and the substituted phenyl ring, all connected through a carbamothioyl linker (-NH-CS-NH-) and an amide bond (-CO-NH-). This arrangement creates a highly conjugated system with potential for intramolecular interactions and specific binding properties.
Properties
IUPAC Name |
N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(16-7-4-12-22-16)20-18(24)19-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H2,19,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGVEVJFNHZSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Furan-2-carbonyl Chloride
Furan-2-carbonyl chloride serves as the foundational intermediate. It is synthesized by treating furan-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The reaction proceeds via nucleophilic acyl substitution, yielding the acyl chloride with near-quantitative conversion:
Key Conditions :
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Temperature: 40–50°C under reflux.
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Workup: Removal of excess SOCl₂ and HCl via distillation or evaporation.
Conversion to Furan-2-carbonyl Isothiocyanate
The acyl chloride reacts with ammonium thiocyanate (NH₄SCN) in anhydrous acetone at 0–5°C to form the isothiocyanate:
Optimization Notes :
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Stoichiometry: 1:1 molar ratio of acyl chloride to NH₄SCN.
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Solvent: Anhydrous acetone prevents hydrolysis of the isothiocyanate.
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Yield: ~75–85% after filtration and cold washing.
Coupling with 4-Phenoxyaniline
Reaction Mechanism
The isothiocyanate undergoes nucleophilic addition with 4-phenoxyaniline in DCM or tetrahydrofuran (THF), facilitated by triethylamine (Et₃N) to neutralize HCl:
Critical Parameters :
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Temperature: Room temperature (20–25°C).
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Reaction Time: 12–18 hours.
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Workup: Extraction with DCM, washing with brine, and drying over Na₂SO₄.
Yield and Purity
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Yield : 65–78% after recrystallization from ethanol.
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Purity : Confirmed via HPLC (>95%) and ¹H/¹³C NMR.
Alternative Route: 4-Phenoxyphenyl Isothiocyanate Pathway
Synthesis of 4-Phenoxyphenyl Isothiocyanate
4-Phenoxyaniline is treated with thiophosgene (Cl₂C=S) in DCM at 0°C:
Safety Note : Thiophosgene is highly toxic; reactions require strict inert-atmosphere handling.
Coupling with Furan-2-carboxamide
The isothiocyanate reacts with furan-2-carboxamide in THF under reflux:
Challenges :
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Limited nucleophilicity of the amide group necessitates prolonged reaction times (24–48 hours).
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Yield: ~50–60% due to competing hydrolysis.
Comparative Analysis of Methods
| Parameter | Acyl Isothiocyanate Route | Aryl Isothiocyanate Route |
|---|---|---|
| Key Intermediate | Furan-2-carbonyl isothiocyanate | 4-Phenoxyphenyl isothiocyanate |
| Reaction Time | 12–18 hours | 24–48 hours |
| Yield | 65–78% | 50–60% |
| Purity | >95% | 85–90% |
| Scalability | High (gram to kilogram) | Moderate (milligram to gram) |
| Safety Considerations | Moderate (SOCl₂ handling) | High (thiophosgene toxicity) |
The acyl isothiocyanate route is preferred for its higher yield and scalability, whereas the aryl isothiocyanate method is less practical due to toxicity and lower efficiency.
Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.65–7.61 (m, 2H, Ar-H), 7.40–7.36 (m, 2H, Ar-H), 7.12–7.08 (m, 1H, furan-H), 6.85–6.82 (m, 1H, furan-H), 6.55–6.51 (m, 2H, Ar-H).
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¹³C NMR (100 MHz, CDCl₃) : δ 178.5 (C=O), 162.3 (C=S), 151.2, 149.8, 133.4, 129.7, 122.5, 118.9, 117.3, 112.4, 110.8.
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IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).
Chromatographic Purity
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HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).
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TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane = 1:1).
Chemical Reactions Analysis
N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its anti-cancer and anti-microbial properties. Research has shown that derivatives of furan-2-carboxamide, including N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide, exhibit significant inhibition against various cancer cell lines and microbial strains.
Anti-Cancer Activity
A study demonstrated that several carbamothioyl-furan-2-carboxamide derivatives, including this compound, displayed notable cytotoxic effects against HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer) cell lines. The structure–activity relationship indicated that para-substituted compounds exhibited superior anti-cancer activity compared to their ortho and meta counterparts.
| Compound | Cell Viability (%) | Cancer Cell Line |
|---|---|---|
| 4d | 33.29 | HepG2 |
| 4a | 35.01 | HepG2 |
| 4b | 37.31 | HepG2 |
| 4c | 39.22 | HepG2 |
These findings suggest that modifications to the phenyl ring can enhance the anti-cancer efficacy of the compound, making it a promising candidate for further development in cancer therapeutics .
Anti-Microbial Properties
The compound also exhibits potent anti-microbial activity against both bacterial and fungal strains. In vitro studies have shown that derivatives of this compound demonstrate significant inhibition against common pathogens, including E. coli and S. aureus.
| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 230 |
| S. aureus | 265 |
| B. cereus | 280 |
These results position this compound derivatives as potential leads in the development of new anti-infective agents .
Biological Research
In biological contexts, the compound is studied for its role as an enzyme inhibitor . Its ability to selectively bind to target enzymes makes it a valuable tool in understanding and manipulating biological pathways.
Industrial Applications
Beyond medicinal uses, this compound has potential applications in the production of specialty chemicals and materials with enhanced properties such as thermal stability and mechanical strength.
Synthesis of Specialty Chemicals
The compound serves as an intermediate in synthesizing various functionalized materials, which can be tailored for specific industrial applications.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound derivatives in clinical settings:
- Anti-Cancer Efficacy : A comparative study evaluated the anti-cancer effects of these compounds against established chemotherapeutic agents like doxorubicin, revealing lower cell viability percentages for treated cells compared to controls.
- Microbial Resistance : Observational research indicated that certain derivatives showed promise against resistant strains of bacteria, suggesting their potential role in addressing antibiotic resistance issues.
Mechanism of Action
The mechanism of action of N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide involves its interaction with cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound is believed to interfere with the DNA synthesis and repair mechanisms, thereby exerting its anti-cancer effects . Additionally, its anti-microbial activity is attributed to its ability to disrupt the cell membrane integrity of microbial cells .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations :
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and sulfamoyl groups (e.g., compound 6 in ) increase thermal stability (higher melting points) but reduce solubility in polar solvents .
- Electron-Donating Groups (EDGs) : Hydroxyl (-OH) and methoxy (-OCH₃) substituents enhance hydrogen-bonding capacity, improving interaction with biological targets like enzymes .
- Heterocyclic Modifications : Replacing the phenyl group with thiazole () or oxadiazole () alters electronic distribution, affecting bioactivity. For instance, thiazole derivatives exhibit enhanced antifungal activity due to sulfur’s electronegativity .
Table 2: Bioactivity of Selected Analogues
Key Findings :
- Insecticidal Activity: Compounds with cyanoacetyl hydrazine side chains (e.g., compound a2 in ) show 70–89% yield and potent activity against Lepidoptera larvae, outperforming benzamide derivatives .
- Anticancer Potential: Metal complexes of N-[(4-acetylphenyl)carbamothioyl]furan-2-carboxamide exhibit cytotoxic effects against HeLa cells, with IC₅₀ values comparable to cisplatin .
Spectral and Computational Data
Table 3: Spectral Signatures of Key Derivatives
Insights :
Industrial Relevance :
- Agrochemicals: Derivatives like N-{[2-(cyanoacetyl)hydrazinyl]carbonothioyl}furan-2-carboxamide are patented as insect growth regulators .
- Pharmaceuticals : Structural optimization of carbamothioyl derivatives is ongoing for anticancer and antimicrobial agents .
Biological Activity
N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its anti-cancer and anti-microbial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1. Overview of Biological Activities
The compound exhibits a range of biological activities, primarily focusing on:
- Anti-Cancer Activity
- Anti-Microbial Activity
The anti-cancer activity of this compound is largely attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The compound has been tested against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).
2.2 Case Studies and Findings
A study evaluated several carbamothioyl-furan derivatives, including this compound, revealing significant anti-cancer potential:
| Compound | Cell Line | Cell Viability (%) | IC50 (µg/mL) |
|---|---|---|---|
| 4d | HepG2 | 33.29 | 20 |
| 4a | Huh-7 | 35.01 | 25 |
| 4b | MCF-7 | 37.31 | 30 |
The para-methyl-substituted derivative (4d) exhibited the highest potency, with a cell viability of only 33.29% at a concentration of 20 µg/mL, indicating strong cytotoxic effects against liver cancer cells .
2.3 Structure-Activity Relationships (SAR)
The SAR analysis indicates that electron-donor substituents on the phenyl ring enhance anti-cancer activity. The presence of nitro groups at various positions also plays a critical role in modulating biological activity:
- Ortho-nitro : Most effective with significant inhibition.
- Meta-nitro : Moderate effectiveness.
- Para-nitro : Least effective among nitro-substituted compounds.
This trend suggests that the spatial arrangement of substituents can significantly influence the compound's efficacy against cancer cells .
This compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
3.2 Case Studies and Findings
In vitro studies have demonstrated that this compound possesses notable antimicrobial activity against various bacterial and fungal strains:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| E. coli | 16 | 230 |
| S. aureus | 13 | 265 |
| Fungal Strains | 12–19 | 120.7–190 |
The compound showed more pronounced antifungal activity compared to antibacterial effects, highlighting its potential as a therapeutic agent in treating fungal infections .
4. Conclusion
This compound demonstrates promising anti-cancer and anti-microbial activities through well-defined mechanisms of action. The structure-activity relationship studies provide valuable insights into optimizing this compound for enhanced therapeutic efficacy.
Q & A
Q. Basic Research Focus
- FT-IR Analysis :
- :
- Protons on the furan ring appear as doublets at δ 6.4–7.2 ppm.
- The NH protons of the thiourea group resonate as broad singlets at δ 10–12 ppm .
- : Carbonyl carbons (C=O and C=S) appear at δ 165–175 ppm, while aromatic carbons range from δ 110–150 ppm .
Validation : Cross-check spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
What experimental strategies are used to investigate the biological activity of this compound against specific targets?
Q. Advanced Research Focus
- Enzyme inhibition assays : Test the compound against kinases or proteases using fluorogenic substrates. Measure IC values to quantify potency .
- Receptor binding studies : Employ radioligand displacement assays (e.g., -labeled competitors) to assess affinity for targets like GPCRs or nuclear receptors .
- Cellular assays : Evaluate cytotoxicity (via MTT assay) and apoptosis induction (caspase-3/7 activation) in cancer cell lines. Compare with structurally related derivatives to establish SAR .
Contradiction Management : If conflicting activity data arise, verify target specificity using CRISPR knockouts or competitive inhibitors .
How can molecular docking and dynamics simulations predict the binding mode of this compound to viral 2C proteins?
Q. Advanced Research Focus
- Docking workflow :
- Prepare the protein structure (e.g., enterovirus 2C ATPase, PDB: 6GHR) by removing water molecules and adding polar hydrogens.
- Define the binding site using conserved residues (e.g., Lys155, Asp176) identified in related studies .
- Use AutoDock Vina to generate binding poses, prioritizing low-energy conformations with hydrogen bonds to the thiourea group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability. Monitor RMSD (<2 Å) and ligand-protein interaction fingerprints over time .
Interpretation : If simulations show inconsistent binding, validate with mutagenesis (e.g., Ala-scanning of key residues) .
How should researchers address contradictory results in the compound’s bioactivity across different studies?
Advanced Research Focus
Contradictions may arise from:
- Varied assay conditions (e.g., pH, serum concentration): Standardize protocols using guidelines like MIAME or BRENDA .
- Structural impurities : Re-synthesize the compound and verify purity (>95%) via HPLC-MS. Trace solvents (e.g., DMF) can artifactually inhibit enzymes .
- Cell line heterogeneity : Use authenticated cell lines (e.g., from ATCC) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Resolution Framework : Perform meta-analyses of published data to identify confounding variables (e.g., incubation time, solvent used) and design follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
